Cas no 1505230-37-4 (2-(3-bromo-2-fluorophenyl)propan-1-amine)

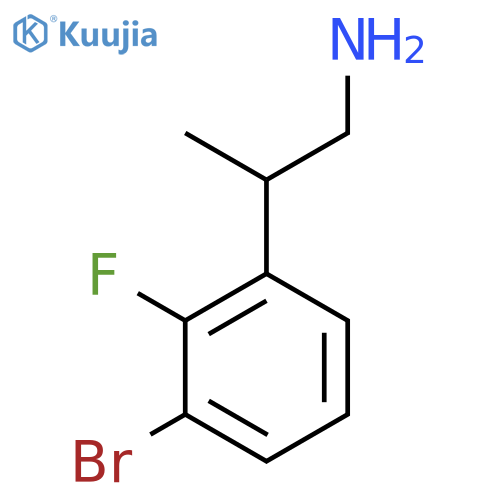

1505230-37-4 structure

商品名:2-(3-bromo-2-fluorophenyl)propan-1-amine

2-(3-bromo-2-fluorophenyl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(3-bromo-2-fluorophenyl)propan-1-amine

- 1505230-37-4

- EN300-1911278

-

- インチ: InChI=1S/C9H11BrFN/c1-6(5-12)7-3-2-4-8(10)9(7)11/h2-4,6H,5,12H2,1H3

- InChIKey: PIELGYWOZBFRSD-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1F)C(C)CN

計算された属性

- せいみつぶんしりょう: 231.00589g/mol

- どういたいしつりょう: 231.00589g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 26Ų

2-(3-bromo-2-fluorophenyl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1911278-5.0g |

2-(3-bromo-2-fluorophenyl)propan-1-amine |

1505230-37-4 | 5g |

$3065.0 | 2023-06-04 | ||

| Enamine | EN300-1911278-5g |

2-(3-bromo-2-fluorophenyl)propan-1-amine |

1505230-37-4 | 5g |

$2650.0 | 2023-09-17 | ||

| Enamine | EN300-1911278-10g |

2-(3-bromo-2-fluorophenyl)propan-1-amine |

1505230-37-4 | 10g |

$3929.0 | 2023-09-17 | ||

| Enamine | EN300-1911278-0.1g |

2-(3-bromo-2-fluorophenyl)propan-1-amine |

1505230-37-4 | 0.1g |

$804.0 | 2023-09-17 | ||

| Enamine | EN300-1911278-0.05g |

2-(3-bromo-2-fluorophenyl)propan-1-amine |

1505230-37-4 | 0.05g |

$768.0 | 2023-09-17 | ||

| Enamine | EN300-1911278-0.25g |

2-(3-bromo-2-fluorophenyl)propan-1-amine |

1505230-37-4 | 0.25g |

$840.0 | 2023-09-17 | ||

| Enamine | EN300-1911278-0.5g |

2-(3-bromo-2-fluorophenyl)propan-1-amine |

1505230-37-4 | 0.5g |

$877.0 | 2023-09-17 | ||

| Enamine | EN300-1911278-1.0g |

2-(3-bromo-2-fluorophenyl)propan-1-amine |

1505230-37-4 | 1g |

$1057.0 | 2023-06-04 | ||

| Enamine | EN300-1911278-2.5g |

2-(3-bromo-2-fluorophenyl)propan-1-amine |

1505230-37-4 | 2.5g |

$1791.0 | 2023-09-17 | ||

| Enamine | EN300-1911278-10.0g |

2-(3-bromo-2-fluorophenyl)propan-1-amine |

1505230-37-4 | 10g |

$4545.0 | 2023-06-04 |

2-(3-bromo-2-fluorophenyl)propan-1-amine 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

1505230-37-4 (2-(3-bromo-2-fluorophenyl)propan-1-amine) 関連製品

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量